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molecular formula C10H17Br2NOSSi B8748974 2,4-Dibromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole

2,4-Dibromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole

Cat. No. B8748974
M. Wt: 387.21 g/mol
InChI Key: GNRUKEBGGSXRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040538B2

Procedure details

To a solution of (2,4-dibromo-1,3-thiazol-5-yl)methanol (2.64 g, 9.6 mmol) and imidazole (1.6 g, 24 mmol) in DMF (15 mL) was added a solution of tert-butyl(chloro)dimethylsilane (1.7 g, 11.5 mmol) in DMF (15 mL). The reaction mixture was stirred at room temperature overnight. The reaction mixture was poured in water (400 mL), and the resultant mixture was extracted with EtOAc (3×50 mL). The organic extracts were combined, extracted with brine (2×150 mL), dried over MgSO4, filtered, evaporated, and dried in vacuo, affording 2,4-dibromo-5-{[(tert-butyldimethylsilyl)oxy]methyl}-1,3-thiazole (3.44 g, 93%). The product was used without further purification.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([CH2:8][OH:9])=[C:5]([Br:7])[N:6]=1.N1C=CN=C1.[C:15]([Si:19](Cl)([CH3:21])[CH3:20])([CH3:18])([CH3:17])[CH3:16]>CN(C=O)C.O>[Br:1][C:2]1[S:3][C:4]([CH2:8][O:9][Si:19]([C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:21])[CH3:20])=[C:5]([Br:7])[N:6]=1

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
BrC=1SC(=C(N1)Br)CO
Name
Quantity
1.6 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with EtOAc (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with brine (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1SC(=C(N1)Br)CO[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.44 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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